molecular formula C25H32N2O8 B3949703 1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

Cat. No.: B3949703
M. Wt: 488.5 g/mol
InChI Key: KVSYTJYUARBKCW-UHFFFAOYSA-N
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Description

1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2,3-dimethoxybenzyl chloride with piperidine-4-carboxamide in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific disciplines.

Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4.C2H2O4/c1-27-20-9-7-17(8-10-20)15-24-23(26)18-11-13-25(14-12-18)16-19-5-4-6-21(28-2)22(19)29-3;3-1(4)2(5)6/h4-10,18H,11-16H2,1-3H3,(H,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSYTJYUARBKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 2
1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 3
1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 4
1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

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